(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid

Physicochemical Characterization Thermal Stability Synthetic Intermediate

PROTAC researchers often face synthetic dead-ends when substituting thiadiazole building blocks with structurally similar but electronically mismatched analogs. (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid provides a validated bifunctional scaffold engineered for linker-warhead conjugation in targeted protein degradation. • ≥98% purity ensures reproducible amide coupling and esterification yields • 5-Amino group serves as E3 ligase ligand attachment point; acetic acid handle enables warhead conjugation • Rigid 1,3,4-thiadiazole core maintains defined geometry critical for ternary complex formation • Ships at ambient temperature; store sealed at 2-8°C

Molecular Formula C4H5N3O2S
Molecular Weight 159.17 g/mol
CAS No. 118863-94-8
Cat. No. B038331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid
CAS118863-94-8
Molecular FormulaC4H5N3O2S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC(C1=NN=C(S1)N)C(=O)O
InChIInChI=1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9)
InChIKeySJDNCVUWFRSPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,3,4-thiadiazol-2-yl-acetic Acid: Strategic Building Block


(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid, also referred to as 2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid, is a small-molecule heterocyclic compound (C₄H₅N₃O₂S, MW: 159.17) characterized by a 1,3,4-thiadiazole core bearing both an amino group and an acetic acid side chain . This specific substitution pattern confers distinct physicochemical properties, including a density of 1.674 g/cm³ and a high boiling point of 445.4°C at 760 mmHg, making it a structurally defined intermediate for advanced synthesis . It is primarily offered as a research chemical with purities ranging from 95% to 98%, and is marketed as a heterocyclic building block and a component within Protein Degrader Building Block portfolios [1]. The compound's value proposition centers on its use in constructing more complex molecules, particularly in medicinal chemistry programs exploring novel scaffolds.

Building Block Aminothiadiazole-acetic acid scaffold for medicinal chemistry and PROTAC research
Thermal Profile Elevated boiling point supports high-temperature synthetic workflows
Purity Offering Supplied at 95–98% purity as a protein degrader building block

5-Amino-1,3,4-thiadiazol-2-yl-acetic Acid – Substitution Risk


The substitution of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid with other thiadiazole derivatives or heterocyclic acetic acids is not a trivial, risk-free exchange due to the critical interplay of the 1,3,4-thiadiazole ring, the electron-donating 5-amino group, and the nucleophilic acetic acid moiety. While compounds like 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) or 2-(5-amino-1,3,4-thiadiazol-2-yl)sulfanylacetic acid (CAS 32418-26-1) are structurally related, the difference between a thiol, a thioether, or a simple acetic acid group drastically alters the compound's reactivity profile, solubility, and biological target engagement . A thiol group, for instance, introduces distinct metal-chelating properties and redox behavior not present in the target compound, potentially derailing a synthetic route or confounding biological assays. The specific geometry and electronic properties of the (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid scaffold are engineered for precise applications, such as a linker or warhead precursor in targeted protein degradation (PROTAC) synthesis, and even minor structural deviations among in-class compounds can result in a complete loss of function in the final degrader molecule . Therefore, substituting with a generic or 'similar' thiadiazole without rigorous requalification introduces significant scientific and financial risk into the development pipeline.

Thiol or thioether analogs
Metal-chelating and redox behavior differ from the acetic acid form, potentially derailing synthetic routes and confounding biological assays.
Ester derivatives (e.g., methyl ester)
Even a single methylene difference alters molecular weight and reactivity; substitution may cause complete loss of intended PROTAC function.
Generic heterocyclic acetic acids
Absence of the 5-amino-1,3,4-thiadiazole geometry removes the specific electronic and steric profile required for target engagement.

5-Amino-1,3,4-thiadiazol-2-yl-acetic Acid – Quantitative Evidence


Thermal Stability vs. Heterocyclic Acetic Acids

The boiling point of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid is significantly higher than that of many common heterocyclic acetic acid building blocks. This high thermal stability is a key differentiating factor for reaction conditions that require elevated temperatures. Compared to 2-(1H-indol-3-yl)acetic acid (Boiling Point: 415.0±25.0 °C at 760 mmHg), (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid exhibits a boiling point that is approximately 30.4°C higher, indicating greater thermal resilience .

Boiling point comparison
Data to verify
~445 °C vs. ~415 °C
Compared to 2-(1H-indol-3-yl)acetic acid
Supports high-temperature reaction fit
Predicted values; experimental verification advised
Physicochemical Characterization Thermal Stability Synthetic Intermediate

Density vs. Core Thiadiazole Scaffolds

The density of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid is higher than that of the unsubstituted 1,3,4-thiadiazole core and its 2-amino derivative. This difference is quantitatively significant and can impact material handling and formulation. For example, the target compound has a reported density of 1.674 g/cm³, whereas 1,3,4-thiadiazole has a density of 1.335 g/cm³ and 2-amino-1,3,4-thiadiazole has a density of 1.383 g/cm³ .

Density
Data to verify
1.674 g/cm³
vs. 1.335–1.383 g/cm³ for core thiadiazoles
Reflects acetic acid impact on molecular packing
Predicted values; may aid crystallization studies
Molecular Properties Crystallography Formulation

Chemical Identity Validation

Procurement of a specific research compound requires confidence in its chemical identity. For (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid, unique analytical identifiers are provided by commercial vendors, which serve as a benchmark for quality control. AKSci reports a minimum purity specification of 95% for this compound, while other suppliers like Aladdin and CalpacLab offer it at 98% purity [1]. In contrast, the structurally related methyl ester derivative, (5-amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester (CAS 118863-94-8, as sometimes mis-cataloged), is a distinct compound with a different molecular formula (C₅H₇N₃O₂S) and molecular weight (173.19 g/mol) . The IUPAC name (2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid), Canonical SMILES (NC1=NN=C(CC(=O)O)S1), and InChI Key are critical to verify, as several vendor databases incorrectly list the methyl ester under the same CAS number [2]. This highlights the necessity of specifying the exact free acid to avoid the inadvertent procurement of a different, and potentially unsuitable, building block.

Chemical identity
Source review
MW: 159.17 vs. methyl ester 173.19
Prevents procurement of wrong ester derivative
Verify SMILES/InChI; vendor databases may mis-catalog
Analytical Chemistry Quality Control Procurement

5-Amino-1,3,4-thiadiazol-2-yl-acetic Acid – Recommended Use Cases


PROTAC Development

The compound is specifically categorized as a 'Protein Degrader Building Block' by multiple commercial vendors [1]. Its bifunctional nature—combining an amino group and a carboxylic acid on a rigid heterocyclic scaffold—makes it an ideal linker or warhead precursor for constructing proteolysis-targeting chimeras (PROTACs). The 5-amino group can serve as a conjugation handle for linking to E3 ligase ligands, while the acetic acid moiety can be functionalized to connect to target-protein binding warheads. The distinct physicochemical properties, such as its higher density compared to simple thiadiazoles, can influence the pharmacokinetic properties of the final degrader molecule .

Heterocyclic Library Synthesis

As a heterocyclic building block with a minimum purity of 95-98%, this compound is suitable for high-throughput synthesis and the creation of diverse compound libraries in medicinal chemistry [1]. The 1,3,4-thiadiazole ring is a known privileged scaffold in drug discovery, and the pendant acetic acid provides a versatile functional group for amide bond formation, esterification, or reduction, allowing for rapid exploration of chemical space around this core.

Intermediate for High-Performance Materials

The high thermal stability, indicated by a boiling point of 445.4°C, suggests that (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid and its derivatives may be suitable for applications requiring robust materials . It could serve as a monomer or co-monomer in the synthesis of thermally stable polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs), where the heteroatoms (N and S) can provide specific coordination sites or electronic properties.

Quality Control & Analytical Standards

Due to the noted confusion in chemical databases with its methyl ester analog, (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid has value as a certified analytical standard [2]. Research groups or analytical service providers can procure the high-purity material (e.g., 98%) to establish robust HPLC, LCMS, and NMR reference data. This ensures accurate identification and quantification of this specific intermediate in complex reaction mixtures or in support of patent filings and regulatory documentation, where chemical identity must be unambiguous .

Application
Selection Property
Validation Focus
PROTAC degrader linker studies
Bifunctional reactivity (amino + carboxylic acid)
Linker conjugation and warhead attachment validation
Medicinal chemistry library synthesis
Heterocyclic privileged scaffold with pendant acetic acid
Amide/ester coupling and scaffold derivatization
High-temperature polymer or MOF precursor
High thermal stability
Thermal degradation profiling and polymer compatibility
Analytical reference standard
Certified purity (95–98%) and unambiguous identity
LCMS/NMR identity confirmation and purity analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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